2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile
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Overview
Description
2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile typically involves multi-step organic reactions. One common approach might include the condensation of a phenethylamine derivative with a methoxy-substituted indole-2,3-dione, followed by the introduction of a malononitrile group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Studied for its potential therapeutic effects.
Phenethylamine derivatives: Known for their psychoactive and stimulant effects.
Uniqueness
2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
861147-88-8 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[5-methoxy-2-oxo-1-(2-phenylethyl)indol-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-7-8-18-17(11-16)19(15(12-21)13-22)20(24)23(18)10-9-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3 |
InChI Key |
BLNGJDYGUUGBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=C(C#N)C#N)CCC3=CC=CC=C3 |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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